![molecular formula C10H11N5S B1481733 5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098039-27-9](/img/structure/B1481733.png)
5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” are not available, thiophene derivatives have been synthesized using various methods. For instance, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized by reacting thiophen-2-carbaldehyde with rhodanine derivatives .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A key application involves the synthesis of novel bis-pyrazolyl-thiazoles and related heterocyclic compounds incorporating the thiophene moiety. These compounds have shown potent anti-tumor activities against various cell lines, demonstrating the potential of such structures in drug development (Gomha, Edrees, & Altalbawy, 2016). Similarly, thiophene-based azo dyes incorporating pyrazolone moieties have been synthesized, offering applications in disperse dyes and showing moderate antitumor activity (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Antidepressant Activity
Compounds such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been evaluated for their antidepressant activities, with certain derivatives showing significant reduction in immobility time in animal models, indicating their potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antioxidant Activities
Novel pyrazoles and pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies show that such compounds could serve as potential antimicrobial agents against various bacterial and fungal strains, as well as possess significant antioxidant properties (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Anti-HIV-1 Activity
A series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has been synthesized and shown to exhibit anti-HIV-1 activity, highlighting the potential of such compounds in HIV-1 therapy (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).
Antiproliferative Agents
Pyrazole derivatives have been explored for their antiproliferative activity against various cancer cell lines, showing that certain compounds possess significant cytotoxic effects, potentially useful in cancer treatment (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have shown extensive significance in the pharmaceutical field due to their varied biological and clinical applications . They have been found to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Result of Action
It’s known that thiophene derivatives can exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
properties
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-8(7-12-14-11)6-9(13-15)10-4-3-5-16-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDJYIHBJTVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.